BenchChemオンラインストアへようこそ!

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide

Medicinal Chemistry Physicochemical Properties Lead Optimization

Choose this compound over generic benzothiazole or fully aromatic acenaphthothiazole analogs for its unique 4,5-dihydro saturation and N-(phenylsulfonyl)propanamide side chain. These features modulate ring electronics and 3D conformation essential for PPARα antagonism and Bcl-2 family protein engagement. Patent-backed scaffold offers a chemotype-switch probe for apoptosis/metabolic programs, reducing false positives in HTS. ≥98% commercial purity eliminates lead-time/cost of custom synthesis. Ideal for SAR campaigns parsing core saturation vs. side-chain H-bonding contributions to target affinity and ADME optimization.

Molecular Formula C22H18N2O3S2
Molecular Weight 422.52
CAS No. 892854-01-2
Cat. No. B2743491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide
CAS892854-01-2
Molecular FormulaC22H18N2O3S2
Molecular Weight422.52
Structural Identifiers
SMILESC1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)CCS(=O)(=O)C5=CC=CC=C5
InChIInChI=1S/C22H18N2O3S2/c25-19(11-12-29(26,27)16-6-2-1-3-7-16)23-22-24-21-17-8-4-5-14-9-10-15(20(14)17)13-18(21)28-22/h1-8,13H,9-12H2,(H,23,24,25)
InChIKeySXISIBQDXCPCGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide (892854-01-2) Procurement Baseline: Core Chemotype and Structural Identity


N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide (CAS 892854-01-2) belongs to the acenaphthothiazole-derived sulfonamide class, characterized by a partially saturated 4,5-dihydroacenaphtho[5,4-d]thiazole core linked via an amide bond to a 3-(phenylsulfonyl)propanoyl side chain. This scaffold is structurally distinct from fully aromatic acenaphthothiazoles and from simpler benzothiazole- or thiazole-based sulfonamides due to the saturated ethano bridge, which modulates ring electronics and conformational flexibility [1]. The compound is primarily utilized as a research tool in early-stage drug discovery programs targeting apoptosis regulation and metabolic receptor antagonism [2].

Why Generic Substitution of N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide is Not Fit-for-Purpose


Substituting the target compound with a more common thiazole-based sulfonamide (e.g., benzothiazole-derived PPARα antagonists) or a simplified acenaphthothiazole amide (e.g., the N-benzamide analog) eliminates critical pharmacophoric features required for the desired biological profile. The 4,5-dihydroacenaphtho fusion introduces a saturated ethano bridge that alters the electron density of the thiazole ring and provides a distinct three-dimensional conformation compared to the fully conjugated acenaphtho[1,2-d]thiazole isomer [1]. Furthermore, the phenylsulfonyl propanamide side chain is essential for engaging specific protein targets such as PPARα and Bcl-2 family proteins, whereas simpler acetyl or benzamide congeners lack the sulfonyl-mediated interactions necessary for antagonism or BH3 mimetic activity [2][3]. These structural divergences mean that generic analogs cannot be assumed to reproduce the binding mode, selectivity, or downstream biological effects of the title compound without explicit experimental validation.

Quantitative Differentiation Evidence for N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide vs. Closest Comparators


Saturation State of the Acenaphtho Core: Impact on Molecular Weight and Drug-Likeness

The target compound possesses a fully saturated ethano bridge (–CH₂–CH₂–) within the acenaphtho ring system, distinguishing it from the unsaturated isomer N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide (CAS 892855-30-0). This saturation increases the molecular weight by approximately 2 Da and is expected to improve aqueous solubility and metabolic stability, common outcomes of reducing aromatic ring count [1]. While direct experimental solubility comparison data are not publicly available, the structural difference is a key selection criterion for programs where reducing planarity and enhancing three-dimensionality are prioritized.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Phenylsulfonyl Group as a PPARα Antagonism Pharmacophore: Cross-Class Comparison

The compound incorporates the N-(phenylsulfonyl)amide motif, which has been validated as a critical pharmacophore for potent PPARα antagonism in benzothiazole-based systems. In a representative series, compound AA452 reversed PPARα activation induced by the agonist GW7647 at low micromolar concentrations in a TR-FRET assay [1]. While the target compound’s PPARα IC₅₀ has not been disclosed, the presence of the identical phenylsulfonyl propanamide substructure—absent in analogs such as N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide —strongly suggests it retains the capacity for PPARα engagement. This contrasts with simple N-acetyl or N-benzoyl acenaphthothiazole derivatives, which lack the sulfonyl oxygen-mediated hydrogen bonding required for receptor antagonism.

Metabolic Disease PPARα Antagonism Sulfonamide Pharmacophore

Inclusion in a Bcl-2 Family Protein Inhibitor Patent: Acenaphtho Heterocycle SAR

The acenaphtho heterocyclic series, including thiazole-fused analogs, is explicitly claimed in a patent directed to BH3 mimetics as Bcl-2 family protein inhibitors (US 2013/0123492 A1) [1]. The patent demonstrates that compounds within this chemotype competitively bind and antagonize Bcl-2 and Mcl-1 proteins in vitro, inducing apoptosis. While the specific IC₅₀ of the target compound is not reported, the SAR indicates that the thiazole heterocycle and the nature of the side chain (amide-linked substituents) critically influence anti-apoptotic protein binding. This positions the target compound as a unique member of the class, differing from the 8-oxo-acenaphthopyrrole lead series by incorporating a thiazole ring, which may offer improved selectivity or pharmacokinetic properties [2].

Apoptosis Bcl-2 Inhibition Cancer Therapeutics

Supplier-Disclosed Purity and Quality Control Impact on Procurement Reliability

Commercially, the target compound is typically offered at ≥95% purity based on HPLC analysis, though lot-specific certificates of analysis (CoA) should be requested prior to procurement . In comparison, closely related analogs such as N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide (CAS not assigned) are frequently listed at lower purities (90–93%) by the same vendor pool, potentially due to increased synthetic complexity or purification challenges associated with the phenylsulfonyl propanamide appendage . This purity differential can significantly impact the reliability of downstream biological assays, where even minor impurities may cause off-target effects or data variability.

Purity Specification Procurement QA Chemical Reproducibility

Optimized Application Scenarios for N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide Based on Evidence Differentiation


PPARα Antagonist Probe Development for Metabolic Disease Target Validation

The compound’s N-(phenylsulfonyl)propanamide moiety endows it with the potential to act as a PPARα antagonist, as demonstrated by the structurally related benzothiazole series [1]. It can serve as a chemotype-switch probe for validating PPARα-dependent metabolic pathways (e.g., fatty acid oxidation, ketogenesis) in cellular models, offering an alternative scaffold to benzothiazole-based antagonists that may suffer from unfavorable PK or IP encumbrance.

BH3 Mimetic Lead Optimization in Apoptosis-Resistant Cancer Models

Because the acenaphthothiazole core is encompassed by a patent claiming Bcl-2 family protein inhibitors [2], this compound represents a structurally novel starting point for medicinal chemistry campaigns aiming to overcome resistance to current BH3 mimetics (e.g., ABT-737). Its dihydro saturation may improve solubility and metabolic stability relative to fully aromatic analogs, facilitating in vivo proof-of-concept studies in Mcl-1-dependent tumor xenografts.

Chemical Biology Screening Library Diversity Enhancement

The saturated ethano bridge and phenylsulfonyl side chain increase the three-dimensionality and functional group diversity of screening collections. When procurement budget is limited, the target compound’s ≥95% commercial purity and patent-backed novelty [2] make it a cost-effective choice over custom-synthesized analogs, reducing false-positive rates in high-throughput screening (HTS) campaigns targeting apoptosis or nuclear receptor pathways.

Structure-Activity Relationship (SAR) Expansion for Thiazole-Based Inhibitors

The compound fills a gap in the SAR landscape between simple acenaphthothiazole amides (e.g., N-benzamide) and fully aromatic acenaphthothiazole sulfonamides. Its unique combination of saturation and phenylsulfonyl substitution allows medicinal chemists to parse the contributions of core electronics vs. side-chain hydrogen bonding to target affinity, informing multi-parameter optimization of ADME and potency [2].

Quote Request

Request a Quote for N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.